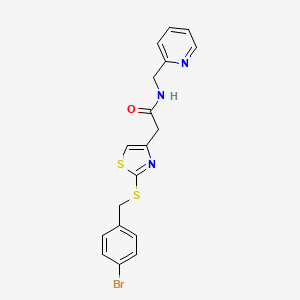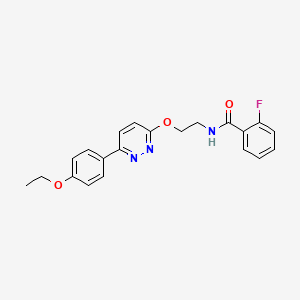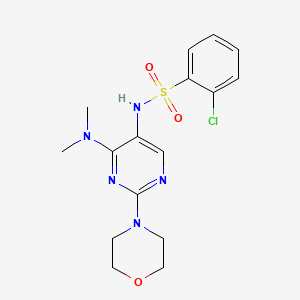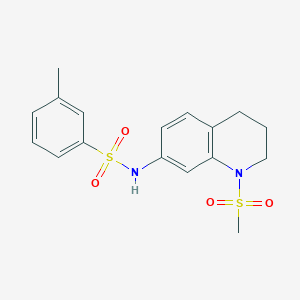
2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as 2-oxoquinoline derivatives and quinoxaline-di-N-oxides, which can provide insights into the chemical behavior and synthesis of closely related compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were prepared via three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using spectroscopic methods and X-ray crystallography . For example, the crystal structure of a substituted quinoxaline-di-N-oxide revealed a planar molecule with specific bond lengths and angles . These structural analyses are crucial for understanding the conformation and reactivity of the compounds, which can be applied to the analysis of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, such as the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . These studies provide insights into the factors that influence the reactivity of such compounds, which could be relevant for understanding the chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and computational methods. Density functional theory (DFT) calculations, for example, have been used to predict spectral data and analyze the closest contacts between active atoms . These studies help in correlating experimental results with theoretical predictions, which is essential for a comprehensive understanding of the properties of "this compound".
Wissenschaftliche Forschungsanwendungen
Synthetic Versatility and Biological Activity
4-Oxoquinolines, which share a core structure with 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide, are recognized for their significant biological and synthetic versatility. N-1-Alkylated derivatives of 4-oxoquinoline have been associated with various pharmacological activities, such as antibacterial and antiviral effects. Additionally, the presence of a carboxamide unit linked to the 4-oxoquinoline core is known to contribute to diverse biological activities (Batalha et al., 2019).
Medicinal Chemistry and Drug Discovery
The structural motif of 4-oxoquinoline is evident in the discovery of novel CFTR potentiators, demonstrating the compound's importance in medicinal chemistry and drug development. Iterative structure-activity relationship studies in this context have resulted in identifying potent, selective, and pharmacokinetically favorable drug candidates (Hadida et al., 2014).
Chemical Synthesis and Modification
Studies have also focused on the synthesis of complex molecular structures from 2-oxoquinoline derivatives, indicating the compound's utility in advanced organic synthesis and chemical modification processes. For instance, the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides with other compounds leads to the formation of novel structures, showcasing the versatility of 2-oxoquinoline derivatives in synthetic chemistry (Kumar et al., 2015).
Antimicrobial and Anticancer Properties
The structural relatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. This demonstrates the potential of 2-oxoquinoline derivatives in contributing to the development of novel therapeutic agents with specific biological activities. For instance, certain synthesized compounds have shown significant activity against breast cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
2-oxo-N-propyl-1H-quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)14-7-11(16)15-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXBEFISFNSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)


![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)


![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

